molecular formula C21H25N3O3 B12493408 Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12493408
M. Wt: 367.4 g/mol
InChI Key: KNUBEGAMIJNMLY-UHFFFAOYSA-N
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Description

Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzamido group and an ethylpiperazinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate typically involves the reaction of 3-amino-4-(4-ethylpiperazin-1-yl)benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the piperazinyl group can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzamido and ethylpiperazinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 3-benzamido-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H25N3O3/c1-3-23-11-13-24(14-12-23)19-10-9-17(21(26)27-2)15-18(19)22-20(25)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,22,25)

InChI Key

KNUBEGAMIJNMLY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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